molecular formula C24H18Cl2N2O2 B4728841 3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide

3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B4728841
M. Wt: 437.3 g/mol
InChI Key: MFQKWYRDHPKTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide, also known as JNJ-40411813, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, synaptic plasticity, and neuroinflammation. By modulating the activity of mGluR5, this compound can improve cognitive function, reduce neuroinflammation, and protect neurons from degeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It can also reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in neuroinflammation. Additionally, this compound can increase the levels of glutamate and dopamine, two neurotransmitters that are involved in learning and memory, reward, and movement.

Advantages and Limitations for Lab Experiments

3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a selective and potent modulator of mGluR5, which allows for specific targeting of this receptor. It has also been shown to have good pharmacokinetic properties, including good brain penetration and oral bioavailability. However, this compound has some limitations for lab experiments. It can interact with other receptors and enzymes, which can complicate the interpretation of the results. Additionally, its effects on humans are not yet known, which limits its potential clinical applications.

Future Directions

3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide has several potential future directions for research. One direction is to study its effects on other neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to study its effects on different stages of disease progression in animal models of Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on optimizing the pharmacokinetic properties of this compound to improve its potential clinical applications.

Scientific Research Applications

3-(2,6-dichlorophenyl)-N-(diphenylmethyl)-5-methyl-4-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In Parkinson's disease, this compound has been shown to reduce motor deficits and protect dopaminergic neurons from degeneration. Additionally, this compound has been shown to reduce neuropathic pain in animal models.

properties

IUPAC Name

N-benzhydryl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O2/c1-15-20(23(28-30-15)21-18(25)13-8-14-19(21)26)24(29)27-22(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,22H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQKWYRDHPKTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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